

# A Technical Guide to 2,5-Dibromo-4-methoxypyridine: Structure, Synthesis, and Applications

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## Compound of Interest

Compound Name: **2,5-Dibromo-4-methoxypyridine**

Cat. No.: **B2608117**

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## Abstract

This technical guide provides an in-depth analysis of **2,5-Dibromo-4-methoxypyridine** (CAS No. 1211520-71-6), a halogenated pyridine derivative of significant interest in synthetic chemistry. The document elucidates the compound's molecular structure through a review of its physicochemical and spectroscopic properties. Furthermore, it details a robust synthesis protocol, explores its chemical reactivity, and discusses its applications as a versatile building block, particularly in the fields of pharmaceutical and agrochemical development. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended to serve as a comprehensive resource for scientists leveraging this compound in advanced chemical synthesis and drug discovery programs.

## Introduction: The Strategic Utility of a Dihalogenated Pyridine Building Block

In the landscape of modern organic synthesis, halogenated heterocycles are indispensable tools. Their utility stems from the reactivity of the carbon-halogen bond, which provides a handle for a multitude of chemical transformations, most notably metal-catalyzed cross-coupling reactions. **2,5-Dibromo-4-methoxypyridine** has emerged as a particularly valuable intermediate.<sup>[1][2][3][4][5]</sup> Its structure, featuring two bromine atoms at positions amenable to

selective functionalization and an electron-donating methoxy group, allows for the strategic and controlled construction of complex molecular architectures.[1][4]

This guide offers a detailed examination of **2,5-Dibromo-4-methoxypyridine**, moving from its fundamental molecular characteristics to its practical application in synthesis. The causality behind experimental choices, from spectroscopic analysis to reaction conditions, is explained to provide a deeper understanding for researchers aiming to incorporate this versatile building block into their synthetic workflows.

## Molecular Structure and Physicochemical Properties

The precise arrangement of atoms and functional groups in **2,5-Dibromo-4-methoxypyridine** dictates its reactivity and physical characteristics. A comprehensive understanding of its structure is paramount for its effective application.

## Core Structural and Physical Data

The fundamental properties of **2,5-Dibromo-4-methoxypyridine** are summarized in the table below, providing a quantitative baseline for laboratory use.

Property	Value	Source
CAS Number	1211520-71-6	ChemScene[6], AA Blocks[7]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> Br <sub>2</sub> NO	ChemScene[6], AA Blocks[7]
Molecular Weight	266.92 g/mol	ChemScene[6]
Appearance	White to off-white crystalline powder	Generic Supplier Data
Purity	≥97%	ChemScene[6]
SMILES	COc1=CC(Br)=NC=C1Br	ChemScene[6]

## Structural Visualization

The diagram below illustrates the molecular structure of **2,5-Dibromo-4-methoxypyridine**, highlighting the key functional groups and their positions on the pyridine ring. The strategic placement of the two bromine atoms at C2 and C5, ortho and meta to the nitrogen respectively, offers differential reactivity for sequential functionalization.

Molecular structure of **2,5-Dibromo-4-methoxypyridine**.

## Spectroscopic Elucidation

Spectroscopic data is critical for the unambiguous confirmation of the molecular structure. While a specific complete dataset for this exact isomer is not readily available in the search results, we can infer the expected spectral characteristics based on analogous compounds like 2-bromo-4-methoxypyridine.<sup>[8]</sup>

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the C3 and C6 positions. The methoxy group will present as a sharp singlet, typically around 3.8-4.0 ppm.
- <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance): The <sup>13</sup>C NMR spectrum will display six distinct signals corresponding to each carbon atom in the molecule. The carbon atoms attached to the bromine atoms (C2 and C5) will be significantly downfield. The methoxy carbon will appear as a signal around 55-60 ppm.
- IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic peaks for C-Br stretching, C-N stretching within the aromatic ring, C-O stretching of the methoxy ether, and C-H stretching from the aromatic ring and the methyl group.
- MS (Mass Spectrometry): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (<sup>19</sup>Br and <sup>81</sup>Br), with prominent M, M+2, and M+4 peaks.

The combination of these techniques provides a robust method for verifying the identity and purity of **2,5-Dibromo-4-methoxypyridine** after synthesis.

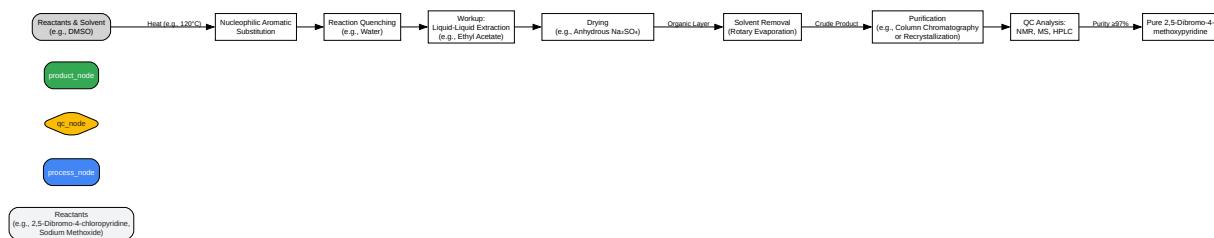
## Synthesis and Experimental Protocol

The synthesis of substituted pyridines often involves multi-step sequences. A common strategy for producing compounds like **2,5-Dibromo-4-methoxypyridine** involves the initial synthesis of

a substituted pyridine followed by halogenation. For instance, a plausible route could involve the nucleophilic substitution of a suitable precursor like 2,5-dibromo-4-chloropyridine with sodium methoxide.

## General Synthesis Workflow

The following diagram outlines a conceptual workflow for the synthesis and purification of **2,5-Dibromo-4-methoxypyridine**, emphasizing the key stages from reaction to final product validation.



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